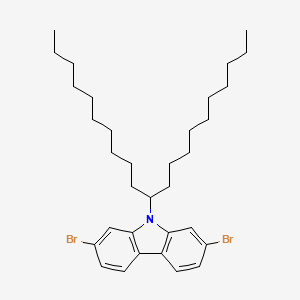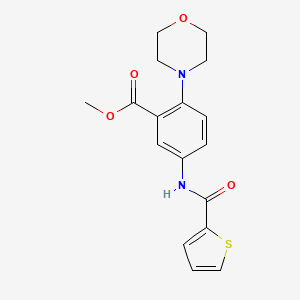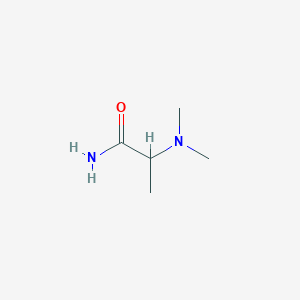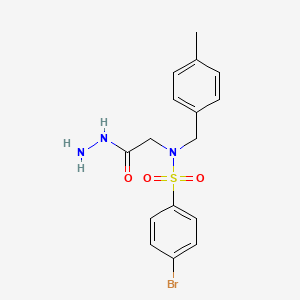
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbenes upon exposure to ultraviolet light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a highly reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Photolysis: Formation of carbenes, which can further react with surrounding molecules.
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products depending on the reagents used.
科学研究应用
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has various applications in scientific research, including:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and photoreactive coatings.
作用机制
The primary mechanism of action for 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
相似化合物的比较
Similar Compounds
- 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-bromophenyl)-3-(difluoromethyl)-3H-diazirine
Uniqueness
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which can influence its reactivity and the types of interactions it can study. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the bromophenyl group can participate in various substitution reactions.
属性
IUPAC Name |
3-(3-bromophenyl)-3-(trifluoromethyl)diazirine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-1-2-5(4-6)7(13-14-7)8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQMTGLNVXNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)


![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)


![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)
